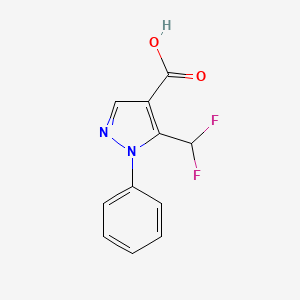

5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(difluoromethyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-10(13)9-8(11(16)17)6-14-15(9)7-4-2-1-3-5-7/h1-6,10H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVJEOPZSCVJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride, and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

5-(Difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has diverse applications across several scientific domains:

Medicinal Chemistry

This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer. Its unique structural features allow it to interact with biological targets effectively.

Agricultural Chemistry

It is utilized in developing novel agrochemicals, including fungicides and herbicides. The compound has shown effectiveness against a range of phytopathogenic fungi, making it a valuable asset in crop protection strategies .

Biochemical Research

The compound is employed in studying biochemical pathways due to its ability to modulate enzyme activity. It has been reported to inhibit enzymes involved in cell proliferation, indicating potential applications in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and pathways:

Enzyme Inhibition

Research indicates that similar compounds can inhibit key enzymes related to cell growth and proliferation. This suggests that this compound may act through comparable mechanisms, making it a candidate for further investigation in therapeutic settings .

Antifungal Activity

A series of derivatives synthesized from this compound have demonstrated significant antifungal properties. For instance, one derivative exhibited higher efficacy against several fungi than established treatments, highlighting the compound's potential in agricultural applications .

Case Studies

Several studies have explored the applications and efficacy of this compound:

Case Study 1: Antifungal Efficacy

A study synthesized various pyrazole derivatives and tested them against seven phytopathogenic fungi. The results indicated that certain derivatives showed moderate to excellent antifungal activity, outperforming traditional fungicides like boscalid .

Case Study 2: Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyrazole derivatives, including selective COX-2 inhibitors. In vivo studies demonstrated significant reductions in inflammation using these compounds compared to controls, suggesting their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can inhibit the function of enzymes or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Fluorine Substituents : Trifluoromethyl (CF₃) analogs exhibit higher molecular weights and melting points compared to difluoromethyl (CF₂H) derivatives due to increased van der Waals interactions .

- Chlorine vs. Methyl : Chlorine at position 5 (as in ) improves thermal stability (m.p. 230–231°C) but may reduce solubility compared to methyl-substituted analogs .

Biological Activity

5-(Difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer, anti-inflammatory, and antifungal properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C11H8F2N2O

- CAS Number : 85093-32-9

This structure allows for various interactions within biological systems, contributing to its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound.

Research Findings:

- Cell Proliferation Inhibition : In vitro studies demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, the compound showed a mean growth percentage inhibition of 54.25% against HepG2 (liver cancer) and 38.44% against HeLa (cervical cancer) cells, while exhibiting minimal toxicity towards normal fibroblasts (GM-6114) with a growth percentage of 80.06% .

- Mechanism of Action : The compound's mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which are implicated in cancer progression. Docking simulations indicated that the compound interacts effectively with the active sites of COX enzymes, suggesting a potential pathway for its anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, and this compound is no exception.

Case Studies:

- COX Inhibition : Several derivatives have shown high selectivity for COX-2 with IC50 values ranging from 0.02 to 0.04 μM , indicating strong anti-inflammatory potential . The selectivity index for some compounds was reported as high as 9.31 , demonstrating their efficacy compared to standard treatments like diclofenac.

- In Vivo Studies : In animal models, the compound exhibited significant edema reduction in carrageenan-induced paw edema assays, confirming its anti-inflammatory efficacy .

Antifungal Activity

The antifungal activity of this compound has also been explored.

Findings:

- Inhibition of Phytopathogenic Fungi : A series of related compounds were synthesized and tested against seven phytopathogenic fungi, showing moderate to excellent antifungal activity. Notably, one derivative exhibited higher activity than the commercial fungicide boscalid .

- Molecular Docking Studies : Molecular docking analyses revealed that certain derivatives could form crucial hydrogen bonds with target proteins in fungi, enhancing their antifungal efficacy .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic routes for 5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and what parameters critically influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and phenylhydrazine to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid moiety . Critical parameters include:

- Reaction Temperature : Optimal control (e.g., 80–100°C) prevents side reactions during cyclocondensation.

- Catalyst Selection : Acidic or basic conditions influence regioselectivity; for example, KOH hydrolysis ensures efficient carboxylate formation .

- Halogenation : Introducing the difluoromethyl group requires fluorinating agents like Selectfluor® or ClCFH under inert atmospheres to avoid decomposition .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures achieves >95% purity .

Q. How can researchers employ combined spectroscopic and computational methods to resolve ambiguities in the structural elucidation of pyrazole-carboxylic acid derivatives?

Methodological Answer:

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., torsion angles between phenyl and pyrazole rings) .

- NMR Spectroscopy : H and C NMR distinguish regioisomers; the carboxylic proton appears as a broad singlet (~12–14 ppm) .

- DFT Calculations : Validate experimental IR and UV-Vis spectra by simulating vibrational modes and electronic transitions (e.g., B3LYP/6-311+G(d,p) basis set) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-H] at m/z 267.05 for CHFNO) .

Q. What in vitro and in vivo models are appropriate for evaluating the bioactivity of this compound, particularly regarding enzyme inhibition?

Methodological Answer:

- In Vitro :

- Enzyme Assays : Test COX-2 or 5-LOX inhibition using fluorometric kits (IC values <10 µM indicate potency) .

- Cell-Based Models : Use LPS-induced RAW 264.7 macrophages to assess anti-inflammatory activity (e.g., TNF-α suppression via ELISA) .

- In Vivo :

Advanced Research Questions

Q. What strategies optimize the introduction of difluoromethyl groups during synthesis to enhance metabolic stability?

Methodological Answer:

- Electrophilic Fluorination : Use ClCFH with CuI catalysis to achieve selective difluoromethylation at the pyrazole C5 position .

- Protecting Groups : Temporary silylation of the carboxylic acid prevents side reactions during halogenation .

- Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis of fluorinating agents .

- Theoretical Guidance : DFT studies predict transition-state energies for difluoromethyl insertion, reducing trial-and-error .

Q. How do electronic effects of substituents influence the compound’s interactions with biological targets?

Methodological Answer:

-

Electron-Withdrawing Groups (EWGs) : The difluoromethyl group (-CFH) increases electrophilicity, enhancing hydrogen bonding with enzyme active sites (e.g., COX-2’s Arg120) .

-

Comparative Studies :

Compound IC (COX-2) LogP 5-CFH-1-Ph-pyrazole 8.2 µM 2.1 5-CH-1-Ph-pyrazole 23.5 µM 1.8 - Lipophilicity : Higher LogP (due to -CFH) improves membrane permeability, confirmed via Caco-2 assays .

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

Methodological Answer:

- Error Source Analysis :

- Validation Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.